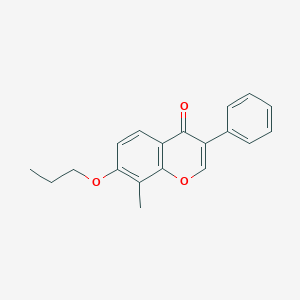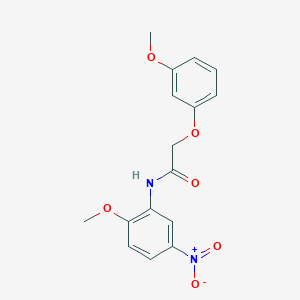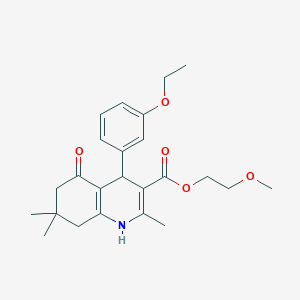
8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one, also known as MPPC, is a chemical compound that belongs to the class of flavonoids. It has been found to possess various biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.
作用機序
The mechanism of action of 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one is not fully understood. However, it has been proposed that 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one exerts its biological activities by modulating various signaling pathways, such as the NF-κB and MAPK pathways. 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one has also been found to interact with various molecular targets, such as COX-2 and iNOS, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one has been found to modulate various biochemical and physiological processes in the body. It has been shown to reduce the production of reactive oxygen species (ROS) and lipid peroxidation, which are involved in oxidative stress. 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one has also been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the inflammatory response. In addition, 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
実験室実験の利点と制限
8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one also exhibits a wide range of biological activities, which makes it a versatile compound for various research applications. However, 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one also has some limitations. It is a relatively complex compound, which makes it difficult to study its mechanism of action. In addition, 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one has not been extensively studied in vivo, which limits its potential therapeutic applications.
将来の方向性
There are several future directions for the study of 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one. First, more research is needed to elucidate the mechanism of action of 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one. Second, more in vivo studies are needed to evaluate the potential therapeutic applications of 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one. Third, the development of novel 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one derivatives with improved biological activities is a promising direction for future research. Finally, the investigation of the pharmacokinetics and pharmacodynamics of 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one is an important area of future research.
合成法
8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one can be synthesized through a reaction between 7-hydroxy-4H-chromen-4-one and 3-phenylpropionic acid, followed by a propoxylation reaction. The reaction is typically conducted in the presence of a catalyst, such as p-toluenesulfonic acid, and under reflux conditions. The yield of 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
科学的研究の応用
8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one has also been shown to have antioxidant activity by scavenging free radicals and reducing oxidative stress. In addition, 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one has been found to possess anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
特性
IUPAC Name |
8-methyl-3-phenyl-7-propoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O3/c1-3-11-21-17-10-9-15-18(20)16(12-22-19(15)13(17)2)14-7-5-4-6-8-14/h4-10,12H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXJPHVHNLSBOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-chlorophenyl)-2-{[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]thio}acetamide](/img/structure/B4927388.png)

![[1-(3-bromo-4-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B4927401.png)
![ethyl 2-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4927405.png)
![N-[2,2,2-trifluoro-1-[(4-methoxyphenyl)amino]-1-(trifluoromethyl)ethyl]propanamide](/img/structure/B4927412.png)


![4-bromo-2-{[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B4927428.png)
![1-mercapto-4-(4-methoxyphenyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4927447.png)
![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4927450.png)
![(9,11,13-trimethyl-8,15-dioxatetracyclo[10.2.2.0~2,7~.0~9,14~]hexadeca-2,4,6-trien-12-yl)methyl propionate](/img/structure/B4927456.png)

